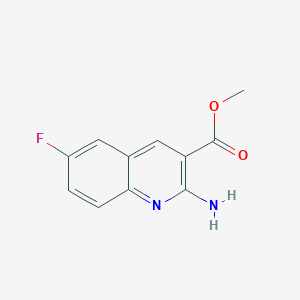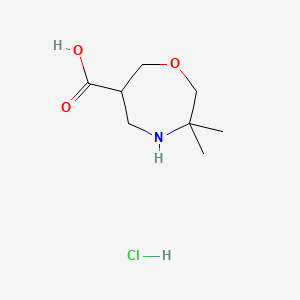
6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group, a methyl group, and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid typically involves multi-step procedures. One common method includes the formation of the pyrazole ring followed by its attachment to the pyridine ring. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carboxylic acid group can yield alcohols .
Aplicaciones Científicas De Investigación
6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Similar Compounds:
3-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid: Similar structure but lacks the methyl group on the pyridine ring.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the pyrazolyl group.
Uniqueness: this compound is unique due to the presence of both the pyrazolyl and methyl groups, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
6-methyl-3-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(10(13-7)11(15)16)8-5-12-14(2)6-8/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
CUGFOCMSLFFWNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C2=CN(N=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)

![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
